![molecular formula C9H9ClFNO B2720886 2-chloro-N-[(3-fluorophenyl)methyl]acetamide CAS No. 330679-40-8](/img/structure/B2720886.png)

2-chloro-N-[(3-fluorophenyl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

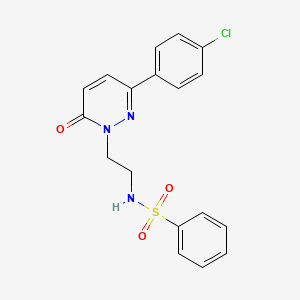

“2-chloro-N-[(3-fluorophenyl)methyl]acetamide” is a chemical compound . It is a solid in form . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results. For a comprehensive understanding of its chemical reactions, it is recommended to refer to relevant chemical literature .Physical and Chemical Properties Analysis

The compound is a solid . Its empirical formula is C8H6Cl2FNO and the molecular weight is 222.04 . More detailed physical and chemical properties can be found in chemical databases .Applications De Recherche Scientifique

Metabolic Pathways in Herbicides

The metabolic activation pathways of chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-[(3-fluorophenyl)methyl]acetamide, have been extensively studied. These herbicides, such as acetochlor and metolachlor, undergo complex metabolic processes in liver microsomes of both humans and rats. The metabolism involves the formation of DNA-reactive compounds through a pathway that includes the production of intermediate metabolites like CDEPA and CMEPA. These intermediates are then further metabolized to compounds such as DEA and MEA, which are bioactivated to potentially carcinogenic products. This research highlights the significant differences in metabolism between human and rat liver microsomes, offering insights into the risks and mechanisms of action of these herbicides in different species (Coleman, Linderman, Hodgson, & Rose, 2000).

Photoreactivity of Drug Compounds

The photoreactivity of drug compounds in different solvents has been studied, with findings relevant to compounds structurally similar to this compound. For instance, flutamide, an anti-cancer drug, exhibits different photoreactions in acetonitrile and 2-propanol, leading to the formation of various photoproducts. This research provides valuable information for understanding the stability and safety of pharmaceutical compounds under light exposure, which could extend to related acetamide derivatives (Watanabe, Fukuyoshi, & Oda, 2015).

Molecular Docking and Photovoltaic Efficiency

Studies on benzothiazolinone acetamide analogs, which share functional groups with this compound, have explored their electronic properties and potential applications in photovoltaic devices. These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have assessed their binding interactions with biological targets like Cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).

Development of Synthesis Methods for Thrombin Inhibitors

Research has been conducted on the development of scalable synthesis methods for thrombin inhibitors that include structural motifs similar to this compound. These methods address scale-up issues, reduce the use of expensive and toxic reagents, and provide efficient routes for the preparation of these medically relevant compounds (Ashwood et al., 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a part of a larger class of organic compounds known as aminopyrazines , which are known to interact with multiple receptors

Mode of Action

Similar compounds in the indole derivatives family have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

Indole derivatives, a related class of compounds, have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Result of Action

Related indole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

2-chloro-N-[(3-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c10-5-9(13)12-6-7-2-1-3-8(11)4-7/h1-4H,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJJDJFJYVGNJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2720804.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2720805.png)

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2720813.png)

![8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2720815.png)

![2-(7-allyl-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2720816.png)

![N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/no-structure.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2720821.png)

![N-(2-(dimethylamino)ethyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2720822.png)